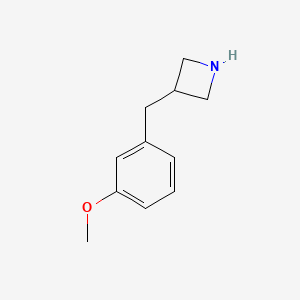

3-(3-Methoxybenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-[(3-methoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(6-11)5-10-7-12-8-10/h2-4,6,10,12H,5,7-8H2,1H3 |

InChI Key |

LMNLEARWAHIBCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CNC2 |

Origin of Product |

United States |

Medicinal Chemistry and Biological Activity Studies of Azetidine Derivatives Bearing Methoxybenzyl Moieties

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and understanding the molecular features required for biological activity. For azetidine (B1206935) derivatives, SAR investigations have explored the impact of substituents on both the azetidine ring and its appended aromatic groups. nih.govresearchgate.net

The biological activity of methoxybenzyl azetidine derivatives can be finely tuned by altering substitution patterns on both the azetidine ring and the aromatic moiety. Studies have shown that the position of substituents on the azetidine ring is critical. For example, in the context of GABA uptake inhibitors, the activity of azetidine derivatives was found to be highly dependent on whether a carboxylic acid moiety was placed at the 2- or 3-position of the ring. nih.govresearchgate.net

Furthermore, modifications to the aromatic ring have a profound impact on potency. Research on azetidine derivatives as antimycobacterial agents revealed that introducing electron-withdrawing groups such as -Br, -Cl, or -CF3 at the meta or para positions of the phenyl ring could increase activity by three- to four-fold compared to the unsubstituted phenyl analog. nih.gov This suggests that the electronic properties of the aromatic substituent are a key determinant of biological efficacy.

The following table summarizes the structure-activity relationships observed in various studies of substituted azetidine derivatives.

| Scaffold/Series | Substituent Modification | Observed Effect on Biological Activity | Target | Reference |

| Azetidin-2-ylacetic acid derivatives | Addition of 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety | High potency at GAT-1 (IC50 = 2.01-2.83 µM) | GAT-1 | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | Tris(4-methoxyphenyl)methoxyethyl group on azetidine nitrogen | Most potent GAT-3 inhibitor in its series (IC50 = 15.3 µM) | GAT-3 | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | N-alkylation with lipophilic groups | Moderate affinity to GAT-1 (IC50 = 26.6 µM) and GAT-3 (IC50 = 31.0 µM) | GAT-1, GAT-3 | nih.gov |

| Azetidine N-benzyl derivatives | Bromo or trifluoromethyl ether at the ortho position of the N-benzyl group | Often found in active antimycobacterial compounds | M. bovis BCG | nih.gov |

| Azetidine derivatives with pendant aryl rings | Electron-withdrawing groups (-Br, -Cl, -CF3) at meta/para positions of the aryl ring | 3- to 4-fold increase in activity against M. bovis BCG | M. bovis BCG | nih.gov |

The choice of a heterocyclic scaffold is a critical decision in drug design. The azetidine ring is often compared to other saturated heterocycles like piperidine (B6355638) and pyrrolidine (B122466) to evaluate its advantages as a structural motif. researchgate.netresearchgate.net In the development of GABA uptake inhibitors, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives were specifically designed as conformationally constrained analogues of a known piperidine-based inhibitor. nih.govsigmaaldrich.com This substitution of a piperidine ring with an azetidine ring aimed to explore new chemical space and potentially improve properties like rigidity and binding orientation. nih.gov While the resulting azetidine compounds showed moderate activity, this comparative approach is valuable for understanding the spatial requirements of the target's binding site. nih.gov The inherent ring strain of azetidines makes them distinct from larger rings, influencing their reactivity and potential for unique interactions with biological targets. rsc.orgnih.gov

Preclinical Exploration of Biological Targets and Proposed Mechanisms of Action

Azetidine derivatives bearing methoxybenzyl moieties have been investigated for their activity against a variety of biological targets, including enzymes and receptors involved in key physiological and pathological processes. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis and a significant target for anticancer drug development. researchgate.netrsc.org While direct studies on 3-(3-methoxybenzyl)azetidine as a VEGFR-2 inhibitor are not prominent, the broader class of heterocyclic compounds, including those with methoxy-substituted aromatic rings, has been extensively explored for this activity. For example, various quinazoline (B50416), pyrazole, and benzoxazole (B165842) derivatives have been synthesized and shown to inhibit VEGFR-2. nih.govnih.govmdpi.com In one study, a series of 6,7-dimethoxy quinazoline derivatives were designed, and a compound with a 4-chlorophenyl-1,3,4-thiadiazole substitution exhibited a potent IC50 value of 3.8 nM against VEGFR-2. rsc.org Another study on benzoxazole derivatives found that a compound with multiple methoxy (B1213986) substituents showed promising VEGFR-2 inhibition, nearly as potent as the reference drug sorafenib. nih.gov These findings suggest that the methoxyphenyl motif, when incorporated into suitable heterocyclic scaffolds, can be a key pharmacophoric element for potent VEGFR-2 inhibition.

The following table presents data for various heterocyclic compounds as VEGFR-2 inhibitors.

| Compound Series | Most Potent Example | IC50 against VEGFR-2 (µM) | Reference |

| 3-Chloroquinoxaline derivatives | Compound 11 | 0.19 | nih.gov |

| 1,4-(disubstituted)-1H-1,2,3-triazoles | Compound 16b (6-indazolyl triazole derivative) | 0.56 | researchgate.net |

| 6,7-dimethoxy quinazoline derivatives | Compound 47 | 0.0038 | rsc.org |

| Pyrrole derivatives | Compound 25m (with a 4-fluorophenyl unit) | 0.026 | nih.gov |

Azetidine derivatives have shown significant promise as modulators of various receptors and transporters in the central nervous system.

Dopamine (B1211576) Receptors: The dopamine D2 and D3 receptors are important targets for treating neuropsychiatric disorders. nih.gov The high homology between these receptors makes achieving selectivity challenging. nih.gov Research into D3 receptor antagonists has led to the development of compounds that merge pharmacophoric elements from different scaffolds. nih.gov For instance, a novel antagonist (PF-4363467) was developed that showed high affinity for the D3 receptor (Ki = 3.1 nM) and good selectivity over the D2 receptor (Ki = 692 nM). nih.gov Although this specific compound is not a this compound, the principles of designing selective ligands for dopamine receptors are applicable to this class of molecules.

GABA Transporters: Gamma-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating GABAergic inhibition in the brain. nih.govfrontiersin.org Azetidine derivatives have been synthesized as conformationally constrained GABA analogues to act as GAT inhibitors. nih.gov Studies have identified azetidine derivatives with inhibitory activity against both GAT-1 and GAT-3. nih.gov For example, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives displayed moderate affinity for both GAT-1 and GAT-3. nih.gov A highly selective inhibitor for GAT-3, SNAP-5114, is a nipecotic acid derivative that contains three 4-methoxyphenyl (B3050149) moieties, underscoring the importance of the methoxyphenyl group in targeting GABA transporters. nih.gov

The table below shows the inhibitory activity of selected azetidine and related derivatives on GABA transporters.

| Compound | Target | Inhibitory Potency (IC50) | Reference |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 µM | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 µM | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 µM | nih.gov |

In Vitro and In Vivo (Animal Model) Studies of Antimicrobial and Antitumor Activities

The azetidine scaffold is a recurring motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antimicrobial and antitumor properties. jetir.orgnih.govnih.gov The four-membered ring's inherent strain and specific stereochemistry contribute to its unique reactivity and potential as a pharmacophore. nih.govrsc.org While broad studies have covered various azetidinone derivatives, specific research into this compound and its close analogues reveals a focused effort in the realm of anticancer agent development.

Antitumor and Antiproliferative Studies:

A notable area of investigation involves the incorporation of a 3-aryl-azetidine moiety as a conformational constraint in analogues of the potent antitumor agent TZT-1027 (soblidotin). mdpi.comnih.govsemanticscholar.org This strategy aimed to explore how restricting the C-terminus of the peptide would affect its antiproliferative potency. semanticscholar.org A series of nine such analogues were synthesized and evaluated for their in vitro activity against A549 (non-small cell lung carcinoma) and HCT116 (colorectal carcinoma) cell lines. mdpi.comnih.gov

These analogues, which replace the phenylethyl group of TZT-1027 with a 3-aryl-azetidine structure, demonstrated a range of antiproliferative activities from moderate to excellent. mdpi.comnih.gov The lead compound from this series, 1a , featuring an unsubstituted phenyl group at the 3-position of the azetidine ring, was the most potent, with IC₅₀ values of 2.2 nM against A549 cells and 2.1 nM against HCT116 cells. mdpi.comsemanticscholar.org Other substitutions on the phenyl ring, such as fluoro, chloro, tert-butyl, and phenyl, did not improve activity compared to the unsubstituted version. semanticscholar.org

| Compound | R | IC₅₀ A549 (nM) | IC₅₀ HCT116 (nM) |

| 1a | H | 2.2 | 2.1 |

| 1b | o-F | 11.3 | 4.8 |

| 1c | m-F | 22.8 | 10.2 |

| 1d | p-F | 26.6 | 17.5 |

| 1e | p-Cl | 23.9 | 12.6 |

| 1f | p-tBu | 23.3 | 11.2 |

| 1g | p-Ph | 27.2 | 16.7 |

| 1h | 3,4-di-F | 30.6 | 13.9 |

| 1i | 3-F, 4-Cl | 49.2 | 27.5 |

| Data sourced from studies on TZT-1027 analogues where a 3-aryl-azetidine moiety was incorporated. mdpi.comsemanticscholar.org |

Despite the impressive in vitro potency of compound 1a , its in vivo efficacy was limited. mdpi.comnih.gov In an A549 xenograft mouse model, intravenous administration of 1a at doses up to 5 mg/kg per day did not produce effective tumor inhibition, achieving only a 16%–35% reduction in tumor growth over the 22-day experiment. mdpi.com This contrasts with TZT-1027, which inhibited tumor growth by 61% at a dose of 2 mg/kg/day in the same model. mdpi.com

Other research has explored azetidine derivatives as STAT3 inhibitors, a key target in cancer therapy. acs.org The switch from R-proline-amides to R-azetidine-2-carboxamides resulted in analogues with sub-micromolar potency in STAT3 DNA-binding assays, representing a significant advancement in the development of small-molecule STAT3 inhibitors. acs.org

Antimicrobial Studies:

The azetidin-2-one, or β-lactam, ring is the cornerstone of a major class of antibiotics, including penicillins and cephalosporins. jetir.orgnih.gov Consequently, the synthesis of novel azetidinone derivatives is a continuous area of research aimed at overcoming bacterial resistance. nih.govwisdomlib.orgwjpr.net Studies have shown that various N-substituted-3-chloro-2-azetidinones possess antimicrobial and antifungal properties. jetir.orgnih.gov For instance, certain pyridine-containing substituted phenyl azetidine-2-one derivatives showed good antibacterial activity against Staphylococcus aureus. medwinpublishers.com However, specific antimicrobial data for this compound is not extensively detailed in the available literature, with research tending to focus on broader classes of azetidinone derivatives. bepls.comnih.gov

Exploration of Other Pharmacological Activities (e.g., Anticonvulsant, Anti-inflammatory)

Beyond antimicrobial and antitumor applications, azetidine derivatives and compounds bearing the methoxybenzyl moiety have been investigated for a range of other pharmacological effects, notably as anticonvulsant and anti-inflammatory agents. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of azetidine derivatives has been demonstrated in preclinical models. One study investigated a novel azetidine derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), for its effects on β-amyloid-induced microglial activation, a key process in neuroinflammation. nih.gov In primary microglial cells, KHG26792 was found to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov It also reduced oxidative stress by downregulating protein oxidation, lipid peroxidation, and reactive oxygen species (ROS). nih.gov The mechanism was linked to the modulation of the Akt/GSK-3β and NF-κB signaling pathways. nih.gov

Furthermore, the 3,4,5-trimethoxybenzyl moiety, which is structurally related to the 3-methoxybenzyl group, has been identified in compounds with anti-inflammatory activity, including some that act as selective COX-2 inhibitors. mdpi.com This suggests that the methoxy-substituted phenyl ring may be a valuable pharmacophore for anti-inflammatory drug design.

Anticonvulsant Activity:

The 3-methoxybenzyl group has been explicitly studied as part of novel synthetic macamides for anticonvulsant effects. Researchers synthesized N-(3-Methoxybenzyl)oleamide (3-MBO) and N-(3-Methoxybenzyl)linoleamide (3-MBL) and evaluated their properties in both in silico and in vivo models. mdpi.com These compounds are structurally similar to anandamide (B1667382) and were investigated for their potential to treat neurological disorders like epilepsy. mdpi.com

In an in vivo rat model of pilocarpine-induced status epilepticus, both compounds demonstrated significant anticonvulsant effects. mdpi.com Notably, 3-MBO showed a dose-dependent ability to relieve the number and severity of seizures, with doses of 20 mg/kg and higher showing efficacy superior to 89% when compared to the effect of diazepam. mdpi.com The study also found that these macamides significantly improved survival rates post-seizure induction. mdpi.com

| Treatment | Dose (mg/kg) | Anticonvulsant Effect (% of Diazepam's Effect) | Survival (48h post-treatment) |

| Vehicle | - | - | ~33% |

| Diazepam | - | 100% | ~83% |

| Carbamazepine | - | 84.45% (at 1h) | ~83% |

| 3-MBO | 15.0 | Mild | Not specified |

| 3-MBO | 20.0 - 30.0 | >89% | ~83% |

| 3-MBL | 10.0 | Not specified | Significantly reduced mortality |

| 3-MBL | 15.0 - 20.0 | Not specified | 100% |

| Data adapted from an in vivo study on pilocarpine-induced status epilepticus in rats. mdpi.com |

These findings highlight the potential of the N-(3-methoxybenzyl) moiety as a key component in the design of new anticonvulsant agents. mdpi.com Broader research into hybrid molecules containing a pyrrolidine-2,5-dione core (a related heterocyclic structure) also identifies potent anticonvulsants, further underscoring the value of exploring small nitrogen-containing heterocycles for central nervous system disorders. nih.govnih.gov

Role as Non-Natural Amino Acids and Peptidomimetics in Biochemical Research

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry and biochemical research to create peptidomimetics with enhanced properties. nih.govpepdd.com These modifications can improve activity, selectivity, and metabolic stability. pepdd.com Azetidine-based amino acids (Aze) have emerged as particularly valuable building blocks in this field due to the unique structural constraints imposed by the four-membered ring. acs.orgchemrxiv.orgnih.gov

The rigid azetidine ring, when incorporated into a peptide backbone, acts as a potent conformational restraint. chemrxiv.org Specifically, azetidine-2-carboxylic acid has been shown to induce γ-turns in peptide chains, significantly altering their secondary structure compared to natural peptides. chemrxiv.org This ability to control peptide conformation makes Aze derivatives highly sought-after tools for designing novel bioactive molecules and foldamers. chemrxiv.org

Research has focused on developing synthetic routes to access a variety of functionalized Aze derivatives. acs.orgnih.gov A simple and practical two-step procedure has been developed to synthesize 2-azetinylcarboxylic acids, which can then be reduced to the desired saturated azetidine amino acids. acs.orgchemrxiv.org This method allows for the introduction of various substituents at the 3-position of the azetidine ring. Functional group tolerance has been demonstrated, with electron-donating groups such as methoxy- and polymethoxy-substituents affording the corresponding substituted Aze precursors in good yields. acs.org These novel amino acids have been successfully incorporated into di- and tripeptides, showcasing their utility in peptide synthesis. acs.orgnih.gov

In addition to modifying the peptide backbone, azetidine derivatives serve as versatile scaffolds for creating more complex peptidomimetics. The 3-aminoazetidine (3-AAz) subunit, for instance, has been introduced as a novel turn-inducing element that greatly improves the efficiency of synthesizing small to medium-sized cyclic peptides. nih.gov The inclusion of a 3-AAz unit in a linear peptide precursor facilitates macrocyclization under standard conditions. nih.gov A key advantage of this method is that the azetidine ring is stable to the strong acid conditions required for deprotecting other amino acid side chains. nih.gov

Furthermore, the 3-AAz unit provides a handle for late-stage functionalization of the macrocycle. nih.gov This can be achieved through chemoselective modification of the azetidine nitrogen, allowing for the attachment of various molecular tags, such as dyes or biotin. nih.gov Peptides containing the 3-AAz subunit have also demonstrated improved stability towards proteolytic degradation compared to their all-natural counterparts. nih.gov These attributes establish azetidine-containing amino acids as powerful tools for advancing biochemical research and drug discovery.

Computational and Theoretical Investigations of 3 3 Methoxybenzyl Azetidine and Azetidine Systems

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are used to determine molecular geometries, vibrational frequencies, and electronic properties, which in turn allows for the prediction of spectroscopic characteristics. For instance, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to calculate theoretical IR, NMR, and UV-Vis spectra, which can then be compared with experimental data to confirm molecular structures nih.govresearchgate.net.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

| Method | Basis Set | Application | Key Findings | Reference |

|---|---|---|---|---|

| DFT (various functionals) | Not Specified | Investigation of reaction mechanisms for azetidine synthesis. | Provided a quantum mechanical explanation for Baldwin's rules in the ring opening of oxiranes, showing the reaction is kinetically controlled. | acs.orgsemanticscholar.orgresearchgate.net |

| DFT | Not Specified | Analysis of radical cascade cyclization for azetidine synthesis. | Indicated that the formation of a tertiary radical intermediate is critical for the success of the cyclization reaction. | nih.gov |

| DFT | WB97XD 6-31+G(d,p) | Rationalization of stereoselective α-lithiation of azetidines. | Corroborated experimental stereochemical evidence and calculated vibrational frequencies that matched experimental FT-IR data. | nih.govuniba.it |

| DFT, ab initio HF | Not Specified | Conformational study of L-azetidine-2-carboxylic acid. | Characterized puckered ring structures and analyzed the influence of solvent on conformational preferences and isomerization barriers. | nih.gov |

A significant application of quantum chemical calculations is the elucidation of complex reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy barrier of a reaction, which dictates the reaction rate.

For azetidine synthesis, DFT calculations have been successfully used to explain why the formation of a strained four-membered ring is kinetically favored over the formation of a more stable, five-membered pyrrolidine (B122466) ring under certain conditions. acs.orgresearchgate.net By comparing the activation energies for the different possible ring-closing pathways, researchers concluded that the reaction is kinetically controlled, leading to the azetidine product. semanticscholar.orgresearchgate.net These studies demonstrate the predictive power of computational chemistry in understanding and explaining the regio- and stereoselectivity observed in experimental organic synthesis. acs.org

The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate some of its inherent ring strain. nih.gov The reactivity of azetidines is largely driven by this considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to nucleophilic ring-opening and ring-expansion reactions. researchgate.net

Computational methods, including DFT and ab initio Hartree-Fock (HF), are used to perform detailed conformational analyses of azetidine derivatives. nih.gov These studies explore the different possible puckered structures of the ring and determine their relative stabilities. nih.gov Calculations can predict how substituents on the ring, such as the 3-(3-methoxybenzyl) group, influence the preferred conformation and the energy barrier for ring inversion. nih.govuniba.it Furthermore, these methods can account for the influence of different solvent environments on conformational preferences, providing a comprehensive picture of the molecule's dynamic behavior in various conditions. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as 3-(3-Methoxybenzyl)azetidine, might interact with a biological macromolecule, typically a protein or enzyme (receptor). walisongo.ac.id This method helps in identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the fit using a scoring function. This function estimates the binding affinity (e.g., binding energy), with lower scores generally indicating a more stable and favorable interaction. walisongo.ac.id The primary goal is to predict the preferred orientation and conformation of the ligand when bound to the receptor. spast.org

The results of a docking study provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Important for binding in nonpolar pockets.

Electrostatic interactions: Occur between charged or polar groups.

By analyzing these binding modes, researchers can rationalize the structure-activity relationships (SAR) within a series of compounds and design new molecules with improved potency and selectivity. spast.org

Docking can be performed in a high-throughput manner, screening a library of compounds against a single target or screening a single compound against a panel of potential biological targets. This approach is invaluable for identifying new potential therapeutic uses for existing molecules or for prioritizing compounds for further experimental testing.

For azetidine derivatives, computational studies have explored a range of potential biological targets. For example, novel 3-substituted azetidines have been designed and evaluated as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine (B1211576) transporters, suggesting their potential as antidepressant agents. nih.gov Other studies on related heterocyclic scaffolds have identified targets such as protein kinases, indoleamine 2,3-dioxygenase (IDO-1), and dihydrofolate reductase, highlighting the diverse biological roles that azetidine-containing molecules could play. walisongo.ac.idnih.gov These in silico studies serve as a critical first step in the drug discovery pipeline, guiding the selection of targets for which a compound like this compound might show therapeutic efficacy.

| Compound Class | Biological Target | Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| 3-Substituted Azetidines | Serotonin, Norepinephrine, Dopamine Transporters | Not Specified | Design and evaluation of novel triple reuptake inhibitors (TRIs) for potential antidepressant activity. | nih.gov |

| Benzimidazole Derivatives | Protein Kinases | AutoDock Vina | Evaluation of binding energy and ligand-protein interactions to identify potential inhibitory activity. | nih.gov |

| Benzimidazole Derivatives | M. tuberculosis KasA protein | Glide | Identified compounds with high docking scores and favorable hydrogen bond interactions, correlating with in vitro antitubercular activity. | nih.gov |

| Benzooxazin-4-one Derivatives | Dihydrofolate reductase (S. aureus) | MOE 2009 | Predicted binding affinities that correlated with in vitro antibacterial activity data. |

In Silico Prediction of Molecular Properties Relevant to Research and Development

The integration of computational methods in the early stages of drug discovery and chemical research has become indispensable for predicting the molecular properties of novel compounds. These in silico approaches allow for the rapid and cost-effective screening of large libraries of molecules, prioritizing those with favorable characteristics for further experimental investigation. For this compound and related azetidine systems, computational tools are employed to forecast a range of properties that are critical determinants of a compound's potential utility and behavior in a biological environment.

Prediction of Physiochemical Descriptors (e.g., polarity)

Physicochemical descriptors are fundamental molecular properties that influence a compound's solubility, permeability, and interactions with biological targets. The prediction of these descriptors is a key component of computational drug design and development. For this compound, various computational models can be utilized to estimate these properties.

The polarity of a molecule, which arises from the uneven distribution of electron density, is a critical factor affecting its solubility in different solvents and its ability to cross biological membranes. Polarity is often quantified by descriptors such as the topological polar surface area (TPSA) and the octanol-water partition coefficient (logP). TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, and it is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with higher membrane permeability. The logP value represents the ratio of a compound's concentration in a mixture of octanol and water at equilibrium. It is a well-established measure of a molecule's lipophilicity or hydrophobicity.

In silico tools, such as those based on quantitative structure-property relationships (QSPR), leverage large datasets of experimentally determined properties to build predictive models. These models can then be used to estimate the properties of new, uncharacterized molecules like this compound. The predictions for several key physicochemical descriptors for this compound are summarized in the table below.

| Physicochemical Descriptor | Predicted Value |

|---|---|

| Molecular Weight (g/mol) | 177.24 |

| logP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) (Ų) | 21.26 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 3 |

It is important to note that while these in silico predictions are highly valuable for guiding research and development efforts, they are approximations and should ideally be validated by experimental studies. Nevertheless, the computational estimation of these physicochemical descriptors serves as a critical first step in the comprehensive evaluation of this compound and its analogs.

Analytical Methodologies for Characterization and Research Applications of 3 3 Methoxybenzyl Azetidine and Its Derivatives

Spectroscopic Characterization Techniques in Chemical Synthesis and Research

Spectroscopic methods are indispensable for the structural elucidation of 3-(3-methoxybenzyl)azetidine and its analogs. These techniques probe the molecular structure by interacting with different forms of electromagnetic radiation, yielding data on the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including this compound and its derivatives. It provides detailed information about the carbon-hydrogen framework and the local environment of other NMR-active nuclei.

¹H NMR: Proton NMR is fundamental for identifying the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in derivatives of 3-substituted azetidines, the protons on the azetidine (B1206935) ring typically appear as multiplets due to spin-spin coupling. rsc.org The chemical shifts and coupling constants of these protons are diagnostic for the substitution pattern and stereochemistry of the azetidine ring. rsc.orgclockss.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing clues about the presence of different functional groups. rsc.orgclockss.org

¹⁵N and ¹⁹F NMR: For derivatives containing nitrogen or fluorine, ¹⁵N and ¹⁹F NMR can offer valuable insights. ¹⁵N NMR can directly probe the nitrogen atom of the azetidine ring, providing information about its chemical environment and bonding. ¹⁹F NMR is highly sensitive and useful for characterizing fluorinated analogs, which are of interest in medicinal chemistry.

Table 1: Representative NMR Data for Azetidine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| tert-butyl 3-phenylazetidine-1-carboxylate | ¹³C | 156.55, 142.41, 128.86, 127.10, 126.91, 79.65, 33.63, 28.57 | - | - | rsc.org |

| tert-butyl 3-phenylazetidine-1-carboxylate | ¹H | 7.41-7.29 (m, 5H), 4.28 (t, J = 8.7, 2H), 3.98 (t, J = 8.7, 2H), 3.73 (tt, J = 8.7, 6.1, 1H), 1.47 (s, 9H) | m, t, t, tt, s | 8.7, 6.1 | rsc.org |

| N-Ts-L-Aze | ¹H | 1.26 (s, 9H), 2.03-2.26 (m, 2H), 2.40 (s, 3H), 3.16-3.27 (m, 2H), 3.72-3.85 (m, 1H), 5.17 (d, J = 9.2, 1H), 7.29 (d, J = 8.0, 2H), 7.68 (d, J = 8.0, 2H) | s, m, s, m, m, d, d, d | 9.2, 8.0 | clockss.org |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. rsc.org This is crucial for confirming the identity of a newly synthesized compound. For example, the calculated exact mass for tert-butyl 3-phenylazetidine-1-carboxylate is C14H19NO2 [M-C4H9+H]+: 176.0712, with the found value being 176.0705. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many azetidine derivatives. scispace.com It allows for the determination of the molecular weight of the compound, often observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. scispace.com This technique is frequently used to monitor the progress of reactions. scispace.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For azetidine derivatives, IR spectroscopy can confirm the presence of key functional groups such as C-N, C-O, and aromatic C-H bonds. For example, a typical IR spectrum of an azetidine derivative might show characteristic peaks for C=O stretching in a carbamate (B1207046) group (around 1700 cm⁻¹) or N-H stretching if the azetidine nitrogen is unsubstituted. chemicalbook.commdpi.com

Chromatographic Separation and Purity Assessment in Research Settings

Chromatographic techniques are essential for the separation of this compound and its derivatives from reaction mixtures and for the assessment of their purity. These methods rely on the differential partitioning of compounds between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. google.comfrontiersin.org In the context of azetidine synthesis, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. google.com The separation is based on the relative affinity of the compounds for the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. youtube.com

Column Chromatography (e.g., Flash Chromatography)

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. Flash chromatography is a variation of column chromatography that uses pressure to speed up the flow of the mobile phase, allowing for faster and more efficient separations. rsc.org This method is widely used in the purification of this compound and its derivatives following synthesis. rsc.orgfrontiersin.org The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical for achieving good separation. rsc.orgrsc.org Fractions are collected as the eluent passes through the column, and those containing the pure desired compound are combined.

Table 2: Chromatographic Methods for Azetidine Derivatives

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

| Thin-Layer Chromatography | Silica Gel | Ethyl acetate (B1210297) / Hexanes | Monitoring reaction progress | google.com |

| Flash Column Chromatography | Silica Gel | Hexane / Ethyl acetate (9:1) | Purification of tert-butyl 3-phenylazetidine-1-carboxylate | rsc.org |

| Column Chromatography | Silica Gel | CH₂Cl₂ / MeOH | Purification of (2S,1′S)-1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxamide | rsc.org |

| Flash Chromatography | Silica Gel | n-hexane / ethyl acetate (4:1) | Purification of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable analytical technique in the field of synthetic organic chemistry, providing crucial insights into the progress of reactions and the identity of the resulting products. In the context of the synthesis and derivatization of this compound, LC-MS offers a powerful combination of separation capabilities and sensitive detection, making it a cornerstone for both qualitative and quantitative analysis. Its application is prevalent in the development of diverse molecular scaffolds based on the azetidine core. acs.orgnih.gov

The primary utility of LC-MS in this research area lies in its capacity for real-time or near-real-time reaction monitoring. During the synthesis of this compound or its subsequent functionalization, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. The resulting chromatogram provides a snapshot of the reaction's status, allowing chemists to track the consumption of starting materials and the formation of the desired product. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, enabling positive identification. For instance, in a reaction where an acyl group is being added to the nitrogen of this compound, the LC-MS data would show a decrease in the peak corresponding to the starting material's m/z and the emergence of a new peak corresponding to the acylated product's higher molecular weight. This ability to monitor reactions ensures that they are driven to completion and helps in optimizing reaction conditions such as temperature, time, and catalyst loading. nih.gov

Upon completion of a reaction, LC-MS is a primary tool for product analysis and characterization. The high-resolution mass spectrometry (HRMS) capability, often utilizing an electrospray ionization (ESI) source, can determine the molecular weight of a compound with extremely high accuracy (typically to within 5 ppm). acs.org This allows for the unambiguous confirmation of the elemental composition of the synthesized this compound derivative, providing strong evidence of its successful synthesis. acs.org Furthermore, the liquid chromatography component is adept at separating the final product from any unreacted starting materials, byproducts, or impurities, which is also critical for assessing the purity of the compound. The ability of LC to separate closely related compounds, such as diastereomers that may form during the synthesis of complex azetidine-containing molecules, is another significant advantage. ljmu.ac.uk

For more detailed structural elucidation and for quantitative studies, tandem mass spectrometry (LC-MS/MS) is employed. Techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) involve selecting a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, of the target compound) and inducing its fragmentation. The instrument then monitors for specific, characteristic fragment ions (product ions). This process is highly selective and sensitive, minimizing interferences from the sample matrix. researchgate.net The fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound and providing structural information. For example, the fragmentation of this compound would be expected to yield ions corresponding to the loss of the methoxybenzyl group or cleavage of the azetidine ring.

The following data tables illustrate the application of LC-MS in a representative synthetic transformation and characterization of a this compound derivative.

Table 1: Illustrative LC-MS Data for Reaction Monitoring of N-Acetylation of this compound

| Compound Name | Role in Reaction | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Retention Time (Rt) (min) |

| This compound | Starting Material | 178.12 | 178.1 | 2.5 |

| Acetic Anhydride | Reagent | - | - | - |

| N-Acetyl-3-(3-methoxybenzyl)azetidine | Product | 220.13 | 220.1 | 3.1 |

This table is for illustrative purposes and demonstrates how LC-MS data is used to confirm the conversion of a starting material to its expected product based on retention time shifts and mass-to-charge ratio changes.

Table 2: Representative LC-MS/MS Parameters for the Characterization of N-Acetyl-3-(3-methoxybenzyl)azetidine

| Parameter | Value |

| Chromatography System | UPLC System |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 220.1 |

| Product Ion 1 (m/z) | 121.1 (loss of acetylated azetidine) |

| Product Ion 2 (m/z) | 99.1 (acetylated azetidine fragment) |

| Collision Energy | 15-25 eV |

This table provides an example of the typical parameters used in an LC-MS/MS method for the structural confirmation of a derivative of this compound. The specific product ions are chosen to confirm different parts of the molecule's structure.

Future Directions in Azetidine Research with a Focus on 3 3 Methoxybenzyl Azetidine Analogs

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of densely functionalized azetidines has historically been challenging, often limiting their exploration in various scientific fields. researchgate.netchemrxiv.org However, recent advancements are paving the way for more efficient and environmentally friendly synthetic strategies.

Modern approaches are moving away from harsh reagents and multi-step procedures toward more streamlined and sustainable methods. researchgate.net Key developments include:

Catalytic Methods: Metal-catalyzed reactions are at the forefront of efficient azetidine (B1206935) synthesis. pageplace.de For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a practical route to chiral azetidin-3-ones, which are versatile intermediates. nih.gov Lanthanum(III) triflate (La(OTf)₃) has been shown to effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines with high regioselectivity and tolerance for various functional groups. nih.gov

Photochemical Reactions: Visible-light-mediated intermolecular [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, are emerging as powerful techniques for constructing the strained four-membered ring. rsc.orgchemrxiv.org These methods offer scalability and can be used to create a diverse range of azetidine structures. chemrxiv.org

Strain-Release Functionalization: A novel strategy involves the functionalization of highly strained precursors like 1-azabicyclobutanes (ABBs). chemrxiv.org This approach allows for a modular and stereocontrolled synthesis of complex azetidines that would be difficult to produce otherwise. chemrxiv.org

One-Pot Syntheses: To improve efficiency, one-pot procedures are being developed. A notable example is the synthesis of 1,3-disubstituted azetidines by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.orgacs.org Microwave-assisted one-pot synthesis from alkyl dihalides and primary amines in an aqueous medium also represents a significant step towards greener chemistry. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Routes to Azetidine Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Uses chiral N-propargylsulfonamides. nih.gov | Flexible, stereoselective, bypasses toxic diazo intermediates. nih.gov |

| La(OTf)₃-Catalyzed Aminolysis | Employs cis-3,4-epoxy amines. nih.gov | High yields, tolerates sensitive functional groups. nih.gov |

| Visible-Light Photocycloaddition | Aza Paternò-Büchi reaction. rsc.orgchemrxiv.org | Scalable, accesses densely functionalized azetidines. researchgate.netchemrxiv.org |

| Strain-Release Functionalization | Uses 1-azabicyclobutanes (ABBs). chemrxiv.org | Modular, programmable, enables parallel library synthesis. chemrxiv.org |

| Microwave-Assisted One-Pot Synthesis | Cyclocondensation of alkyl dihalides and amines. organic-chemistry.org | Simple, efficient, uses aqueous medium. organic-chemistry.org |

Advanced Applications in Targeted Medicinal Chemistry and Probe Discovery

The 3-(3-methoxybenzyl)azetidine scaffold and its analogs are of significant interest in medicinal chemistry due to their potential to modulate the activity of various biological targets. ontosight.aiontosight.ai The azetidine ring often improves physicochemical properties like solubility and metabolic stability when used as a bioisosteric replacement for other saturated heterocycles. chemrxiv.org

Targeted Therapy: Analogs of this compound have been investigated as potent inhibitors for a range of therapeutic targets.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: In the search for treatments for methamphetamine abuse, azetidine analogs of norlobelane have been synthesized. nih.gov Specifically, a cis-4-methoxy substituted analog demonstrated potent inhibition of dopamine (B1211576) uptake via VMAT2, showing greater potency than the natural product lobelane. nih.govnih.gov

STAT3 Inhibitors: Researchers have developed (R)-azetidine-2-carboxamide analogs that show sub-micromolar potency as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in many human cancers. nih.govacs.org Certain analogs demonstrated high selectivity for STAT3 over other STAT family members and confirmed direct binding to the target. nih.gov

Free Fatty Acid Receptor 2 (FFA2) Antagonists: An azetidine-based chemical series was optimized to develop potent antagonists for FFA2, a G-protein coupled receptor implicated in inflammatory responses. researchgate.net This effort led to the discovery of GLPG0974, the first FFA2 antagonist to enter clinical trials. researchgate.net

Chemical Probe Discovery: The development of stereodefined azetidine libraries enables the creation of chemical probes for activity-based protein profiling. chemrxiv.org These probes can be used to identify and engage specific protein targets in complex biological systems, such as human cancer cells, with high stereo- and chemo-selectivity. chemrxiv.org This facilitates the discovery of novel liganded protein sites and aids in the validation of new drug targets. chemrxiv.org

Table 2: Examples of this compound Analogs and Their Biological Targets

| Analog Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Norlobelane Azetidine Analogs | VMAT2 | Substance Abuse | cis-4-methoxy analog is a potent inhibitor of dopamine uptake (Ki=24 nM). nih.govnih.gov |

| (R)-Azetidine-2-carboxamides | STAT3 | Oncology | Sub-micromolar inhibition of STAT3 DNA-binding activity (IC50 values as low as 0.34 μM). nih.gov |

| Azetidine-2-carbonyl Derivatives | FFA2 | Inflammation | Identification of a clinical candidate (GLPG0974) as a potent FFA2 antagonist. researchgate.net |

Exploration of Novel Azetidine-Containing Architectures for Diverse Scientific Fields

While the primary focus of azetidine research has been in medicinal chemistry, its unique properties are leading to exploration in other scientific domains. researchgate.net The inherent ring strain of the azetidine scaffold makes it a valuable building block for creating complex molecular architectures. rsc.orgrsc.org

Fused, Bridged, and Spirocyclic Systems: The densely functionalized azetidine ring serves as a versatile starting point for synthesizing a wide array of complex structures, including fused, bridged, and spirocyclic ring systems. nih.gov These novel scaffolds provide access to new chemical space, which is particularly valuable for developing lead-like molecules targeting the central nervous system (CNS). nih.govnih.gov

Materials Science: The high strain energy of the azetidine ring makes it a promising candidate for the development of energetic materials. researchgate.net Research into trinitroazetidine (TNAZ) has shown the potential of this scaffold in creating melt-castable materials. researchgate.net Recent photochemical strategies have enabled the synthesis of new azetidine-based energetic materials with tunable physical properties, potentially leading to novel solid explosives or liquid propellant plasticizers. chemrxiv.org

Agrochemicals: The principles guiding the design of azetidine-based pharmaceuticals are also being applied to the agrochemical industry. chemrxiv.orgresearchgate.net The development of efficient synthetic routes allows for the creation of diverse azetidine libraries that can be screened for potential use as pesticides or herbicides.

The ability to transform the azetidine core into more complex systems, such as through ring-closing metathesis to form fused eight-membered rings, further highlights the versatility of this scaffold in creating diverse molecular architectures for a multitude of applications. nih.gov

Refined Computational Modeling for Rational Design and Property Prediction

Computational modeling has become an indispensable tool in modern chemical research, enabling the rational design and prediction of properties for new molecules, thereby saving significant time and resources. nih.govnih.gov This is particularly true for the development of azetidine analogs.

Predicting Synthetic Accessibility: Computational models are now being used to guide synthetic efforts. By calculating factors like frontier orbital energies, researchers can predict which precursor molecules are likely to react successfully to form azetidines via methods like photocatalysis, expanding the accessible range of substrates. mit.edu

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are employed to understand the relationship between the chemical structure of azetidine derivatives and their biological activity. nih.gov By creating models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key steric and electronic features of a molecule that are crucial for its function. nih.govuran.ua This information guides the design of new analogs with enhanced potency. nih.gov

Molecular Docking: Molecular docking simulations predict the preferred binding orientation of a ligand to its target protein. researchgate.netcentralasianstudies.orgresearchgate.net This technique was used to study how azetidine derivatives bind to receptors like the GABA transporter and acetylcholinesterase, providing insights into the specific interactions that drive their biological effects. nih.govsigmaaldrich.com

Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the conformational dynamics of a protein when a ligand is bound. nih.gov These simulations can reveal how the binding of an azetidine analog might induce conformational changes in a target protein, which is critical for understanding allosteric regulation and designing more effective drugs. nih.gov

The integration of these computational approaches allows for a more rational and efficient discovery process, from predicting reaction outcomes to designing potent and selective molecules for specific biological targets. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methoxybenzyl)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including ring formation and functional group coupling. For example, azetidine rings can be constructed via cyclization of γ-chloroamines or through [2+2] cycloaddition reactions. Continuous flow reactors (CFRs) are recommended for optimizing reaction parameters (e.g., temperature, residence time) to enhance yield and reduce byproducts . Solvent selection (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd/C for hydrogenation) are critical for scalability .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the azetidine ring and methoxybenzyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-O-C (methoxy) and N-H stretches. Purity assessment via HPLC with UV detection (λ = 254 nm) is advised, using C18 columns and acetonitrile/water gradients .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution of the methoxy group (e.g., replacing -OCH₃ with halogens or alkyl chains) and azetidine ring modifications (e.g., introducing sp³-hybridized carbons). Biological assays (e.g., enzyme inhibition, cell viability) should compare derivatives. For instance, replacing the methoxy group with fluorine (electron-withdrawing) may enhance binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like G-protein-coupled receptors (GPCRs). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. In silico tools like SwissADME evaluate drug-likeness (Lipinski’s Rule of Five) .

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values in anticancer assays) may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., CLSI guidelines for cytotoxicity assays) and orthogonal validation (e.g., Western blotting for apoptosis markers) are critical. Meta-analyses of published data using tools like RevMan can identify confounding variables .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer : Scale-up risks racemization due to high temperatures or acidic/basic conditions. Mitigation strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation.

- Low-temperature CFRs to control exothermic reactions.

- Chiral HPLC for enantiomeric excess (ee) monitoring .

Q. What are the key considerations in designing in vitro assays to assess the pharmacokinetic properties of this compound?

- Methodological Answer :

- Permeability : Caco-2 cell monolayers simulate intestinal absorption.

- Metabolic Stability : Liver microsomes (human/rat) quantify CYP450-mediated degradation.

- Plasma Protein Binding (PPB) : Equilibrium dialysis with radiolabeled compound.

- Half-life (t₁/₂) : LC-MS/MS quantification in simulated biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.